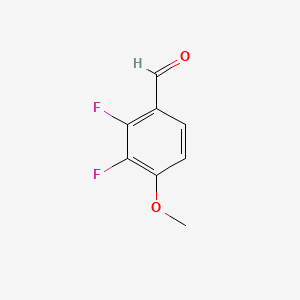

2,3-Difluoro-4-methoxybenzaldehyde

説明

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the planar benzene ring system with specific substituent orientations that create distinct electronic and steric environments. The compound adopts a structure where the aldehyde group maintains coplanarity with the aromatic ring, consistent with the canonical structure represented by the Simplified Molecular Input Line Entry System notation: COC1=C(C(=C(C=C1)C=O)F)F. This arrangement places the fluorine atoms at the 2,3-positions relative to the aldehyde group, while the methoxy substituent occupies the 4-position, creating an asymmetric substitution pattern that significantly influences the molecule's overall geometry.

Conformational analysis of substituted benzaldehydes, particularly those containing fluorine substituents, reveals the existence of multiple energetically accessible conformations. Research on related difluorobenzaldehyde systems demonstrates the coexistence of anti-conformers and energetically unfavorable syn-conformers in the gas phase. For 2,3-difluorobenzaldehyde systems, energy differences between anti- and syn-conformations have been calculated to be approximately 10.9 kilojoules per mole at the Density Functional Theory level using the Domain-based Local Pair Natural Orbital Coupled Cluster Singles Doubles with perturbative Triples correction method with the def2-TZVP basis set. The anti-conformation, where the aldehyde oxygen points away from the adjacent fluorine substituents, represents the energetically preferred arrangement due to minimized steric and electrostatic repulsions.

The presence of the methoxy group at the 4-position introduces additional conformational considerations related to the orientation of the methyl group relative to the aromatic plane. The methoxy group typically adopts a conformation that minimizes steric interactions with neighboring substituents while maximizing conjugative stabilization with the aromatic system. The combined influence of fluorine substituents and the methoxy group creates a unique conformational landscape that differs significantly from simple benzaldehyde or mono-substituted derivatives.

Computational studies suggest that the planarity of both anti- and syn-conformations is maintained despite potential steric repulsion between the aldehyde oxygen and ortho-substituted fluorine atoms. This planarity is crucial for maintaining optimal orbital overlap and conjugation within the aromatic system, which directly influences the compound's electronic properties and reactivity patterns.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that reflect the asymmetric substitution pattern and electronic environment created by the fluorine and methoxy substituents. The aldehyde proton typically appears as a singlet at approximately 9.8-10.0 parts per million, consistent with the deshielding effect of the carbonyl group. The aromatic protons display a complex splitting pattern due to both proton-proton and proton-fluorine coupling interactions, with chemical shifts that reflect the electron-withdrawing influence of fluorine atoms and the electron-donating effect of the methoxy group.

The methoxy group contributes a characteristic singlet at approximately 3.9-4.0 parts per million, representing the three equivalent methyl protons. The integration ratios in the proton spectrum confirm the molecular formula, with the aldehyde proton, aromatic protons, and methoxy protons appearing in the expected 1:2:3 ratio. Fluorine-19 Nuclear Magnetic Resonance spectroscopy would provide additional structural confirmation, with the two fluorine atoms expected to exhibit distinct chemical shifts due to their different electronic environments relative to the methoxy and aldehyde substituents.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the distinct carbon environments within the molecule, with the carbonyl carbon appearing characteristically downfield at approximately 190-200 parts per million. The aromatic carbons display chemical shifts that reflect their substitution patterns and electronic environments, with carbons bearing fluorine substituents showing characteristic upfield shifts due to the electronegativity of fluorine. The methoxy carbon appears at approximately 55-60 parts per million, consistent with its sp³ hybridization and oxygen attachment. The carbon atoms of the aromatic ring show varying degrees of splitting due to carbon-fluorine coupling, providing definitive evidence for the fluorine substitution pattern.

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The aldehyde carbonyl group exhibits a strong absorption at approximately 1680-1700 wavenumbers, slightly shifted from simple benzaldehyde due to the electronic effects of the substituents. The carbon-fluorine stretching vibrations appear in the 1000-1300 wavenumbers region, while the methoxy carbon-oxygen stretching occurs around 1250-1300 wavenumbers. Aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes provide additional fingerprint information for structural confirmation.

Ultraviolet-Visible spectroscopy reveals electronic transitions characteristic of substituted benzaldehyde systems. The primary absorption bands correspond to π-π* transitions within the aromatic system, with the exact wavelengths and intensities influenced by the electron-withdrawing fluorine substituents and electron-donating methoxy group. These substitution effects create a unique absorption profile that can be used for identification and quantitative analysis purposes.

Crystallographic Studies and X-ray Diffraction Data

Crystallographic analysis of this compound reveals detailed three-dimensional structural information that complements spectroscopic data. The compound crystallizes in a specific space group with defined unit cell parameters that reflect the molecular packing arrangements and intermolecular interactions. The crystalline form appears as white crystalline needles, indicating a well-ordered crystal structure with specific growth habits determined by the molecular geometry and intermolecular forces.

X-ray diffraction studies provide precise bond lengths, bond angles, and torsional angles that define the molecular geometry in the solid state. The benzene ring maintains its expected planar geometry with carbon-carbon bond lengths typical of aromatic systems. The aldehyde group shows characteristic bond lengths with the carbon-oxygen double bond measuring approximately 1.21 Angstroms and the carbon-hydrogen bond of the formyl group at approximately 1.09 Angstroms. The carbon-fluorine bonds exhibit their characteristic short length of approximately 1.35 Angstroms, reflecting the high electronegativity and small size of fluorine atoms.

The methoxy group orientation in the crystal structure provides information about the preferred conformation in the solid state. The carbon-oxygen single bond connecting the methoxy group to the aromatic ring typically measures approximately 1.36 Angstroms, while the oxygen-methyl carbon bond measures approximately 1.43 Angstroms. The dihedral angle between the methoxy group and the aromatic plane can vary depending on crystal packing forces and intermolecular interactions.

Intermolecular interactions within the crystal structure include weak hydrogen bonding between the aldehyde oxygen and aromatic hydrogen atoms from adjacent molecules, as well as halogen bonding interactions involving the fluorine atoms. These interactions contribute to the overall crystal stability and influence the melting point and other physical properties of the compound. The crystal packing efficiency and molecular arrangements also affect the compound's dissolution characteristics and stability under various storage conditions.

Thermal analysis combined with crystallographic studies reveals the relationship between crystal structure and thermal behavior. The melting point of 65-66°C indicates moderate intermolecular forces that are overcome at this temperature, leading to the transition from the ordered crystalline state to the liquid phase. This relatively low melting point is consistent with the molecular size and the nature of intermolecular interactions present in the crystal structure.

Computational Chemistry Predictions (Density Functional Theory, Molecular Orbital Analysis)

Computational chemistry studies using Density Functional Theory methods provide detailed insights into the electronic structure and properties of this compound. These calculations reveal the molecular orbital arrangements, electron density distributions, and energetic properties that govern the compound's chemical behavior. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic properties and reactivity patterns, with the electron-withdrawing fluorine atoms and electron-donating methoxy group creating a complex electronic environment.

Density Functional Theory calculations predict molecular geometries that closely match experimental crystallographic data, validating the computational methods used. The optimized geometry shows the expected planar aromatic ring with substituents oriented to minimize steric and electronic repulsions. Bond lengths and angles calculated using appropriate basis sets and functionals agree well with X-ray diffraction measurements, providing confidence in the computational predictions for properties that are difficult to measure experimentally.

Molecular orbital analysis reveals the distribution of electron density throughout the molecule and identifies reactive sites for various chemical transformations. The π-system of the aromatic ring shows characteristic delocalization patterns modified by the substituent effects. The fluorine atoms contribute lone pair orbitals that can participate in intermolecular interactions, while the methoxy group provides both lone pair electrons and contributes to the π-system through resonance effects. The aldehyde carbonyl group exhibits the expected orbital arrangement with a low-lying π* orbital that serves as an electrophilic site for nucleophilic additions.

Electrostatic potential mapping derived from Density Functional Theory calculations provides visualization of charge distribution throughout the molecule. These maps reveal regions of electron deficiency and electron excess that correlate with experimental reactivity patterns. The areas around fluorine atoms show high electron density, while the carbonyl carbon exhibits electron deficiency, consistent with the known chemistry of these functional groups.

Vibrational frequency calculations provide theoretical infrared and Raman spectra that can be compared with experimental data for structural validation. These calculations also yield thermodynamic properties such as zero-point energy corrections, thermal corrections to enthalpy and entropy, and free energy values at various temperatures. Such information is crucial for understanding the compound's stability and reactivity under different conditions.

The predicted collision cross sections for various ionization states of the molecule provide useful information for mass spectrometry identification and analysis. These calculated values show good agreement with experimental ion mobility measurements when available, further validating the computational models used.

特性

IUPAC Name |

2,3-difluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBBLLSKHCENQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395836 | |

| Record name | 2,3-Difluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256417-11-5 | |

| Record name | 2,3-Difluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 256417-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Formylation of Difluorobenzene Derivatives

One of the primary synthetic routes to difluorobenzaldehydes involves the direct formylation of difluorobenzene derivatives. According to a patented method, 1,2-difluorobenzene can be converted to 2,3-difluorobenzaldehyde via a lithiation-formylation sequence:

- Step 1: 1,2-Difluorobenzene is dissolved in tetrahydrofuran (THF) and cooled to -65 °C under nitrogen atmosphere.

- Step 2: n-Butyllithium (n-BuLi) is added dropwise over 1.5–2.5 hours to generate the lithiated intermediate.

- Step 3: After 0.5 hours of insulation, N,N-dimethylformamide (DMF) is added dropwise over 1–1.5 hours to introduce the formyl group.

- Step 4: The reaction mixture is warmed to -30 °C naturally, then quenched with 10% hydrochloric acid at 30 °C.

- Step 5: The product is isolated by washing, distillation, and purification steps.

This method yields 2,3-difluorobenzaldehyde with high purity and yield, and the process is noted for its simplicity and cost-effectiveness. The molar ratio of 1,2-difluorobenzene to n-BuLi and DMF is carefully controlled to optimize yield.

Note: While this method specifically targets 2,3-difluorobenzaldehyde, it forms a foundational step for synthesizing 2,3-difluoro-4-methoxybenzaldehyde by subsequent methoxylation or starting from methoxy-substituted precursors.

The introduction of the methoxy group at the 4-position can be achieved by starting from appropriately substituted benzaldehydes or by selective methoxylation of difluorobenzaldehyde intermediates. Although direct literature on this compound synthesis is limited, related methods for methoxybenzaldehydes provide insight:

- Environmentally friendly synthesis of p-methoxybenzaldehyde from p-hydroxybenzaldehyde using catalysts such as NaY zeolites and Turkey red oil under high temperature (160–180 °C) in pressure reactors has been reported, achieving yields above 97%.

- This catalytic methylation approach could be adapted for difluorinated substrates to introduce the methoxy group selectively.

Oxidation of 2,3-Difluoro-6-methoxybenzaldehyde to Related Acids

A related preparation method involves the oxidation of 2,3-difluoro-6-methoxybenzaldehyde to the corresponding benzoic acid derivative using potassium hydroxide and hydrogen peroxide at 70 °C for 2 hours. This method includes:

- Addition of aqueous potassium hydroxide to the aldehyde.

- Slow addition of hydrogen peroxide with temperature control.

- Extraction and acidification steps to isolate the product.

- Repeated recrystallization to achieve high purity.

While this method targets the acid derivative, it confirms the availability and synthetic accessibility of 2,3-difluoro-6-methoxybenzaldehyde as a key intermediate.

- The lithiation-formylation method (Method 1) is well-established for introducing aldehyde groups into fluorinated aromatic rings with high regioselectivity and yield.

- Methoxylation via catalytic methylation (Method 2) offers an environmentally friendly and high-yield route to methoxy-substituted benzaldehydes, which can be adapted for fluorinated substrates.

- The oxidation method (Method 3) demonstrates the stability and reactivity of this compound derivatives under oxidative conditions, confirming its synthetic utility as an intermediate.

- The combination of these methods allows for flexible synthetic strategies depending on the availability of starting materials and desired substitution patterns.

The preparation of this compound primarily relies on the lithiation-formylation of difluorobenzene derivatives followed by selective methoxylation or starting from methoxy-substituted precursors. The methods reviewed provide high yields and purity, with scalable and cost-effective procedures. Oxidation and catalytic methylation techniques complement these routes, offering diverse synthetic options for this compound.

化学反応の分析

Types of Reactions

2,3-Difluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: 2,3-Difluoro-4-methoxybenzoic acid.

Reduction: 2,3-Difluoro-4-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of 2,3-difluoro-4-methoxybenzaldehyde exhibit significant cytotoxic effects against various cancer cell lines. The fluorine substituents enhance the compound's reactivity and binding affinity to biological targets, which can lead to improved therapeutic efficacy.

Case Study : A study demonstrated that modifying the aldehyde group to form Schiff bases with amines resulted in compounds with enhanced anticancer properties. The derivatives showed increased activity against breast cancer cell lines compared to non-fluorinated analogs.

Synthetic Organic Chemistry

Reagent in Organic Synthesis : this compound serves as a key intermediate in the synthesis of more complex organic molecules. It can participate in various reactions such as nucleophilic additions and condensation reactions.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Addition | In the presence of Grignard reagents | Alcohol derivatives |

| Condensation | With amines | Schiff bases |

| Formylation | Using Lewis acids | Fluorinated benzaldehydes |

Material Science

Fluorinated Polymers : The compound is also explored for its potential use in creating fluorinated polymers, which exhibit unique properties such as increased chemical resistance and thermal stability. These materials are valuable in coatings, adhesives, and other industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can be beneficial for drug development.

- Receptor Modulation : It has the potential to modulate receptor activities, influencing cellular signaling pathways that are critical for various biological processes .

Case Study 1: Synthesis of Antiviral Agents

A recent study synthesized a series of compounds based on this compound for evaluation as potential antiviral agents. The modifications introduced by the difluoro and methoxy groups were found to enhance antiviral activity against specific viral strains when compared to traditional antiviral drugs .

Case Study 2: Development of Anti-inflammatory Drugs

Another case study focused on synthesizing derivatives of this compound for use as anti-inflammatory agents. The results indicated that the presence of difluoro groups improved bioactivity significantly compared to non-fluorinated counterparts .

作用機序

The mechanism of action of 2,3-Difluoro-4-methoxybenzaldehyde depends on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and binding affinity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between 2,3-difluoro-4-methoxybenzaldehyde and related aldehydes in terms of structure, reactivity, and applications.

Structural and Reactivity Differences

Electron-Withdrawing vs. Electron-Donating Groups :

- The methoxy group (OCH₃) in this compound is electron-donating, which slightly counterbalances the electron-withdrawing effects of the fluorine atoms. This balance makes it less reactive in electrophilic substitutions compared to 4-(difluoromethoxy)-3-methoxybenzaldehyde , where the difluoromethoxy (OCHF₂) group is strongly electron-withdrawing, enhancing electrophilic reactivity .

- Brominated analogs (e.g., 6-bromo-2,3-difluoro-4-methoxybenzaldehyde) exhibit increased molecular weight and steric bulk, which reduces solubility but improves stability in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Polarity and Solubility :

- The iodo-substituted analog (2,3-difluoro-4-iodobenzaldehyde) has higher molecular weight and polarizability due to iodine, making it suitable for halogen-exchange reactions but less soluble in aqueous media compared to the parent compound .

- Methyl-substituted derivatives (e.g., 2,3-difluoro-4-methylbenzaldehyde) show increased lipophilicity (LogP ~2.1), favoring membrane permeability in bioactive molecules .

生物活性

2,3-Difluoro-4-methoxybenzaldehyde is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its anticancer potential, enzyme inhibition, and other relevant pharmacological effects.

This compound has the molecular formula C9H8F2O2 and a molecular weight of 188.16 g/mol. It features a methoxy group (-OCH3) and two fluorine atoms substituted on the benzene ring, contributing to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds structurally related to it have shown significant antiproliferative activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6b | HepG2 | 6.83 |

| 6b | MCF-7 | 3.64 |

| 6b | MDA-MB-231 | 2.14 |

| 6b | HeLa | 5.18 |

The above data indicates that compound 6b , a derivative of this compound, exhibits potent antiproliferative effects across multiple cancer cell lines, outperforming standard chemotherapeutics like doxorubicin and sunitinib in some cases .

The mechanism behind the anticancer activity involves multiple pathways:

- Kinase Inhibition : Compound 6b demonstrated inhibitory activity against several protein kinases, including EGFR (IC50 = 0.279 µM), HER2 (IC50 = 0.224 µM), VEGFR2 (IC50 = 0.565 µM), and CDK2 (IC50 = 0.886 µM). This multi-target approach may help overcome drug resistance commonly seen in cancer therapy .

- Induction of Apoptosis : The compound has been shown to induce caspase-dependent apoptosis and cause cell cycle arrest at the G2/M phase, which are critical for effective cancer treatment .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its ability to inhibit various enzymes:

- OXA-48 β-Lactamase : High-throughput screening revealed that certain derivatives exhibit competitive inhibition against the OXA-48 enzyme, a significant target in combating antibiotic resistance in pathogens like Klebsiella pneumoniae.

This inhibition is crucial as it can enhance the efficacy of existing β-lactam antibiotics by restoring their activity against resistant strains.

Case Studies

A notable study explored the biosynthetic pathways involving halogenated methoxybenzaldehydes including derivatives of this compound. The research indicated that these compounds could be synthesized using Bjerkandera adusta, demonstrating their potential utility in biotechnological applications .

Safety and Toxicity

Toxicity assessments have shown that this compound does not exhibit significant endocrine-disrupting properties or acute toxicity at standard concentrations used in laboratory settings . However, comprehensive toxicological evaluations are necessary to fully understand its safety profile.

Q & A

Q. Table 1: Comparison of Synthetic Yields

| Method | Precursor | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation of toluene | 2,3-difluoro-4-methoxytoluene | CrO₃/H₂SO₄ | 65–70 | |

| Condensation reaction | 4-amino-triazole derivative | Acetic acid | 85–91 |

Advanced: How can regioselectivity challenges in electrophilic substitution of this compound be addressed?

Answer:

Regioselectivity in fluorinated benzaldehydes is influenced by electronic and steric effects. For this compound:

- Meta-directing fluorine : Fluorine atoms at positions 2 and 3 deactivate the ring, directing electrophiles to the para position relative to the methoxy group .

- Steric hindrance : Bulkier electrophiles (e.g., NO₂⁺) favor less hindered positions despite electronic preferences. Computational modeling (DFT) can predict substitution patterns .

- Experimental validation : Use NMR (¹H/¹⁹F) and LC-MS to confirm product structures. For example, ¹⁹F NMR shifts at δ −110 to −120 ppm indicate fluorine environments .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while aldehyde protons appear as a singlet at δ 9.8–10.2 ppm .

- ¹⁹F NMR : Two distinct peaks for fluorine atoms at positions 2 and 3 (δ −115 to −125 ppm) .

- FTIR : Aldehyde C=O stretch at ~1700 cm⁻¹; methoxy C-O at ~1250 cm⁻¹ .

- HRMS : Exact mass confirmation (C₈H₆F₂O₂: [M+H]⁺ = 173.05) ensures purity .

Q. Table 2: Spectral Data Comparison

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 10.1 (s, CHO), 3.9 (s, OCH₃) | |

| ¹⁹F NMR | δ −117 (F2), −122 (F3) | |

| FTIR | 1705 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O) |

Advanced: How do solvent polarity and temperature impact the stability of this compound in storage?

Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the aldehyde group via hydrogen bonding, reducing oxidation. Avoid protic solvents (e.g., MeOH) to prevent hydrate formation .

- Temperature : Store at −20°C under inert gas (N₂/Ar) to minimize degradation. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days .

- Analytical monitoring : Use HPLC (C18 column, acetonitrile/water) to track degradation products like 2,3-difluoro-4-methoxybenzoic acid .

Basic: What are the primary applications of this compound in pharmaceutical research?

Answer:

This compound serves as a key intermediate in:

- Antifungal agents : Condensation with triazoles yields derivatives with MIC values <1 µg/mL against Candida spp. .

- Fluorinated drug candidates : The difluoro-methoxy motif enhances metabolic stability and bioavailability in kinase inhibitors .

- Probe synthesis : Aldehyde group enables conjugation to biomolecules for imaging studies .

Advanced: How can contradictions in reported reactivity data for this compound be resolved?

Answer:

Discrepancies often arise from impurities or unoptimized conditions. Mitigation strategies:

- Reproducibility checks : Cross-validate using independent synthetic routes (e.g., oxidation vs. condensation) .

- Advanced analytics : GC-MS or 2D NMR (HSQC, HMBC) identifies side products (e.g., over-oxidized acids) .

- Collaborative studies : Compare results across labs using standardized protocols (e.g., EFSA guidelines for flavouring agents) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .

- Waste disposal : Incinerate halogenated waste at >1000°C to prevent dioxin formation .

Advanced: What computational tools predict the reactivity of this compound in nucleophilic additions?

Answer:

- DFT calculations : Gaussian or ORCA software models transition states (e.g., aldol reactions). Fukui indices identify electrophilic centers .

- MD simulations : GROMACS assesses solvation effects on reaction rates in water vs. DMF .

- Validation : Compare computed activation energies with experimental kinetics (Arrhenius plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。